REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](O)=O>C(Cl)(Cl)Cl>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1
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Name
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polyphosphoric acid ethyl ester
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Quantity
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360 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36.9 g
|
Type
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reactant
|
Smiles
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NC1=C(C=CC=C1)S
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Name
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|
Quantity
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55.5 g
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Type
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reactant
|
Smiles
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N1=C(C=CC=C1)C(=O)O
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution is heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo
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Type
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ADDITION
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Details
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the residue poured onto 1500 cc of ice-water
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Type
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EXTRACTION
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Details
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is then extracted three times with 500 cc portions of CHCl3
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Type
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DRY_WITH_MATERIAL
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Details
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The extracts are dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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and concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetonitrile
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Type
|
CUSTOM
|
Details
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yields 47.4 g of the title A compound in the form of white needles, m.p. 133°-134°
|
Name
|
|
Type
|
|
Smiles
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N1=C(C=CC=C1)C=1SC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |